N-cyclohexyl-2-fluoroaniline
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Overview
Description
N-cyclohexyl-2-fluoroaniline: is an organic compound with the molecular formula C12H16FN It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a cyclohexyl group, and a fluorine atom is substituted at the ortho position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method to synthesize N-cyclohexyl-2-fluoroaniline involves the nucleophilic substitution of 2-fluoronitrobenzene with cyclohexylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Reduction of Nitro Compounds: Another method involves the reduction of N-cyclohexyl-2-fluoronitrobenzene using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale reduction processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclohexyl-2-fluoroaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexyl-2-fluoroaniline using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where the fluorine atom can be replaced by other substituents using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexyl-2-fluoroaniline.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: N-cyclohexyl-2-fluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of advanced materials and coatings.
Mechanism of Action
The mechanism by which N-cyclohexyl-2-fluoroaniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity towards its targets, while the cyclohexyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
2-Fluoroaniline: Lacks the cyclohexyl group, making it less hydrophobic and potentially less bioactive.
N-cyclohexylaniline: Lacks the fluoro group, which may reduce its binding affinity and selectivity in biological applications.
N-cyclohexyl-4-fluoroaniline: Similar structure but with the fluoro group at the para position, which can alter its chemical reactivity and biological activity.
Uniqueness: N-cyclohexyl-2-fluoroaniline is unique due to the combined presence of the cyclohexyl and fluoro groups at specific positions on the aniline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16FN |
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Molecular Weight |
193.26 g/mol |
IUPAC Name |
N-cyclohexyl-2-fluoroaniline |
InChI |
InChI=1S/C12H16FN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2 |
InChI Key |
JGPDEJXGMYHRSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2F |
Origin of Product |
United States |
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